molecular formula C10H10O3 B8650727 4-Hydroxy-alpha-methylcinnamic acid

4-Hydroxy-alpha-methylcinnamic acid

Cat. No.: B8650727
M. Wt: 178.18 g/mol
InChI Key: YNMMLKQHOGURNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-alpha-methylcinnamic acid is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of cinnamic acid derivatives, which are known for a wide spectrum of pharmacological activities. The core structure of cinnamic acid consists of a benzene ring attached to an acrylic acid group, and modifications to this scaffold, such as the introduction of a hydroxy group at the para position and a methyl group at the alpha position, are key strategies for optimizing biological efficacy and selectivity . The primary research applications of this compound are anticipated in the areas of antimicrobial and anticancer investigations. Cinnamic acid derivatives have demonstrated potent activity against various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis , by mechanisms that may involve disruption of cell membranes and inhibition of bacterial enzymes . Furthermore, the alpha-methyl cinnamic acid moiety is recognized as a crucial structural unit in various biologically active molecules and serves as a valuable synthon in organic synthesis, for instance, in the development of serine protease inhibitors . The nature and position of substituents on the cinnamic acid core play a huge role in enhancing or decreasing its biological activity, making derivatives like this compound promising candidates for hit-to-lead optimization campaigns . This product is intended for research and further manufacturing use only, strictly within laboratory settings. It is not approved for direct human or veterinary use.

Properties

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C10H10O3/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-6,11H,1H3,(H,12,13)

InChI Key

YNMMLKQHOGURNL-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 4-hydroxy-alpha-methylcinnamic acid include:

Table 1: Substituents and Molecular Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Applications/Sources
This compound 4-OH, α-CH₃ C₁₀H₁₀O₃ 178.18* Synthetic precursors, research
4-Hydroxycinnamic acid (p-Coumaric acid) 4-OH C₉H₈O₃ 164.16 Natural (plants), reference standard
Ferulic acid 3-OCH₃, 4-OH C₁₀H₁₀O₄ 194.18 Derived from Cinnamomum cassia peel
3-Hydroxy-4-methoxycinnamic acid 3-OH, 4-OCH₃ C₁₀H₁₀O₄ 194.18 Pharmacological research
2-Methoxy-α-methylcinnamic acid 2-OCH₃, α-CH₃ C₁₁H₁₂O₃ 192.21 Antifungal applications

*Molecular weight calculated based on structural formula.

Key Observations:
  • Substituent Effects: The position of hydroxyl/methoxy groups and alpha-methyl substitution significantly influences bioactivity.
  • Natural vs. Synthetic Sources : 4-Hydroxycinnamic acid is naturally abundant in plants, whereas alpha-methyl derivatives are primarily synthetic, enhancing stability for pharmaceutical use .
Table 2: Antifungal Activity of Cinnamic Acid Derivatives
Compound Name Activity Metric 1 Activity Metric 2 Activity Metric 3 Activity Metric 4
2-Methoxy-α-methylcinnamic acid 6 6 6 6
Methyl α-methylcinnamic acid 6 6 6 6
4-Hexadecyloxy-3-methoxycinnamic acid 6 6 6 6

However, further studies are needed to validate these findings .

Preparation Methods

Reaction Conditions and Optimization

  • Catalysts : Piperidine or pyridine are commonly employed, though newer protocols utilize sodium hydroxide under microwave irradiation for accelerated kinetics.

  • Solvent Systems : Traditional methods use ethanol or water, while microwave-assisted reactions are solvent-free.

  • Yield : Reported yields range from 70% to 88%, depending on the substitution pattern of the aldehyde and reaction duration.

A key limitation arises when using 4-hydroxybenzaldehyde directly, as the phenolic -OH group can inhibit enolate formation. To circumvent this, acetylation of the hydroxyl group prior to condensation is often necessary. For example, 4-acetoxybenzaldehyde reacts smoothly with methylmalonic acid, followed by acidic hydrolysis to restore the hydroxyl group.

Microwave-Assisted Synthesis Using Succinic Anhydride

A microwave-enhanced protocol developed by Jasud et al. (Search result) enables the synthesis of α-methylcinnamic acid derivatives via condensation of substituted benzaldehydes with succinic anhydride. While the original study focused on unsubstituted benzaldehyde, adapting this method for 4-hydroxybenzaldehyde requires protective group strategies due to the incompatibility of free phenolic -OH groups with the reaction conditions.

Mechanistic Insights

Succinic anhydride acts as a dual carbonyl source and methylene donor. Under basic conditions (NaOH), the anhydride undergoes ring-opening to form a diacid intermediate, which condenses with the aldehyde. Microwave irradiation (600 W) facilitates rapid heating, reducing reaction times from hours to seconds. For 4-hydroxybenzaldehyde, pre-protection as the acetyl or methoxy derivative is essential to prevent side reactions.

Table 1: Catalyst Screening for Microwave-Assisted Synthesis (Adapted from)

CatalystTime (sec)Yield (%)
NaOH30–6095
KOH45–9088
NaHCO₃120–18072

This method achieves exceptional yields (up to 95%) but demands specialized equipment and protective group chemistry for hydroxylated substrates.

Propionic Anhydride Condensation (Perkin-Like Reaction)

A patent by EP0240184B1 (Search result) outlines a Perkin-like reaction using 4-hydroxybenzaldehyde and propionic anhydride. Unlike classical Perkin conditions (acetic anhydride), propionic anhydride introduces the α-methyl group directly. The reaction is catalyzed by potassium propionate, which enhances the nucleophilicity of the anhydride.

Synthetic Procedure

  • Condensation : 4-Hydroxybenzaldehyde reacts with propionic anhydride at 120–140°C for 4–6 hours.

  • Workup : The crude product is purified via recrystallization from ethanol/water mixtures.

  • Yield : The patent reports yields exceeding 80% without requiring protective groups, making this method highly practical.

Mechanistic Pathway :

4-HO-C₆H₄-CHO+(CH₃CH₂CO)2OK propionate4-HO-C₆H₄-CH=C(CO₂H)-CH₃+H₂O\text{4-HO-C₆H₄-CHO} + (\text{CH₃CH₂CO})₂\text{O} \xrightarrow{\text{K propionate}} \text{4-HO-C₆H₄-CH=C(CO₂H)-CH₃} + \text{H₂O}

This route avoids decarboxylation steps and is scalable for industrial applications.

Claisen Condensation and Saponification

The Claisen condensation between 4-hydroxybenzaldehyde and methyl propionate offers an alternative pathway. This method, discussed in historical contexts (Search result), involves:

  • Ester Condensation : Sodium methoxide-mediated coupling of methyl propionate with 4-hydroxybenzaldehyde forms methyl 4-hydroxy-α-methylcinnamate.

  • Saponification : Hydrolysis with alcoholic NaOH yields the free acid.

Challenges and Adaptations

  • Sodium Handling : Early procedures used metallic sodium, posing safety risks. Modern adaptations replace sodium with safer bases like NaOMe.

  • Yield : The 1915 method achieved ~25% yield after multiple recrystallizations, but contemporary optimizations using microwave-assisted saponification improve efficiency.

Comparative Analysis of Methods

Table 2: Method Comparison for 4-Hydroxy-α-Methylcinnamic Acid Synthesis

MethodYield (%)TimeEquipment NeedsProtective Group Required
Knoevenagel-Doebner70–882–6 hrsStandard glasswareYes (for -OH)
Microwave + Succinic9530–60 secMicrowave reactorYes
Propionic Anhydride>804–6 hrsReflux setupNo
Claisen + Saponification25–608–12 hrsStandard glasswareNo

The microwave method excels in speed and yield but requires specialized equipment. The propionic anhydride route offers simplicity and avoids protective groups, making it ideal for large-scale synthesis. Traditional Knoevenagel methods remain valuable for laboratories without advanced instrumentation.

Q & A

Basic: What are the common laboratory synthesis routes for 4-Hydroxy-alpha-methylcinnamic acid?

Methodological Answer:
this compound can be synthesized via enzymatic or chemical routes. Enzymatic methods, such as those used for structurally similar hydroxy acids, employ lipases or esterases to catalyze ester hydrolysis or transesterification under mild conditions, reducing byproduct formation . Chemical synthesis often involves Friedel-Crafts alkylation or condensation reactions between substituted benzaldehydes and malonic acid derivatives. For example, 3-hydroxy-4-methoxycinnamic acid derivatives (structurally analogous) are synthesized using protected hydroxyl groups to prevent unwanted side reactions . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical for yield improvement.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., hydroxyl, carboxylic acid) via characteristic absorption bands (e.g., O-H stretch at ~3200 cm⁻¹, C=O stretch at ~1700 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve the aromatic proton environment and methyl group positions. For example, methoxy groups in similar compounds show singlets at δ 3.8–4.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially when coupled with MALDI-TOF using matrices like α-cyano-4-hydroxycinnamic acid .

Advanced: How can researchers optimize this compound as a matrix for MALDI-TOF MS in proteomic studies?

Methodological Answer:
Matrix performance depends on:

  • Solvent Compatibility: Use organic solvents (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to ensure co-crystallization with analytes.
  • Concentration Ratio: A 10 mg/mL matrix-to-analyte ratio minimizes signal suppression .
  • Laser Energy Calibration: Adjust laser intensity to prevent fragmentation of labile groups (e.g., hydroxyl or methyl substituents) .
  • Additives: Incorporation of ammonium citrate enhances ion formation for low-abundance peptides .

Advanced: How should contradictory stability data for this compound under varying pH conditions be resolved?

Methodological Answer:
Discrepancies arise due to differences in experimental design:

  • pH Range Testing: Conduct stability assays across pH 2–12 using buffered solutions (e.g., HCl/NaOH for acidic/alkaline conditions). Monitor degradation via HPLC or UV-Vis spectroscopy .
  • Temperature Control: Stability at 25°C vs. 37°C may vary; replicate physiological conditions if studying bioactivity .
  • Degradation Product Analysis: Use LC-MS to identify byproducts (e.g., decarboxylation or dimerization) and adjust storage recommendations accordingly .

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats are mandatory. Inspect gloves for integrity before use .
  • Ventilation: Use fume hoods for weighing or dissolving to avoid inhalation of fine particles .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage: Keep in airtight containers at 2–30°C, away from incompatible materials (strong oxidizers, acids) .

Advanced: What methodological strategies address conflicting bioactivity results in studies involving this compound?

Methodological Answer:

  • Standardized Assay Conditions: Ensure consistent cell lines (e.g., HepG2 vs. HEK293), solvent controls (DMSO concentration ≤0.1%), and exposure times .
  • Metabolomic Profiling: Use LC-MS/MS to track metabolite interference, especially in antioxidant or anti-inflammatory studies .
  • Dose-Response Validation: Perform IC50 assays in triplicate across independent labs to confirm reproducibility .
  • Epistatic Analysis: In genetic studies, account for enzyme polymorphisms (e.g., cytochrome P450 variants) that may alter compound metabolism .

Basic: What are the ecological implications of this compound in environmental research?

Methodological Answer:
While ecotoxicity data are limited for this compound, analogous hydroxycinnamic acids require:

  • Biodegradability Testing: Use OECD 301F (manometric respirometry) to assess microbial degradation in soil/water .
  • Aquatic Toxicity Screening: Conduct Daphnia magna or Aliivibrio fischeri bioassays to estimate LC50/EC50 values .
  • Adsorption Studies: Evaluate soil mobility using column chromatography with varying organic carbon content .

Advanced: How does the stereochemistry of this compound influence its biochemical interactions?

Methodological Answer:

  • Chiral Separation: Use chiral HPLC columns (e.g., amylose-based) to isolate enantiomers and test their individual activity .
  • Docking Simulations: Perform molecular dynamics to compare binding affinities with target proteins (e.g., tyrosine kinases) .
  • Circular Dichroism (CD): Confirm stereochemical integrity post-synthesis and correlate with bioactivity trends .

Notes on Evidence Utilization:

  • Safety protocols are derived from structurally related compounds due to limited direct data .
  • Methodological gaps (e.g., ecotoxicity) highlight areas for future research .
  • Spectral data from analogous compounds (e.g., 3-hydroxy-4-methoxycinnamic acid) inform characterization strategies .

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